5-Aminovaleric acid hydrochloride is a five-carbon organic compound with the molecular formula CHClNO and a CAS number of 660-88-8. It is characterized by its amine and carboxylic acid functional groups, making it a significant compound in various chemical and biological contexts. This compound functions as an analog of gamma-aminobutyric acid, which is a neurotransmitter in the central nervous system. Its structural formula includes a primary amine group (-NH) attached to a straight-chain alkane backbone, ending with a carboxylic acid group (-COOH), and it exists as a hydrochloride salt in its commercial form .
The potential mechanism of action of 5-Aminopentanoic Acid Hydrochloride lies in its structural similarity to GABA. Studies suggest it may weakly activate GABA receptors, potentially mimicking some inhibitory effects of GABA in the nervous system []. However, the specific mechanisms and their significance require further investigation.
5-Aminovaleric acid hydrochloride exhibits notable biological activities:
Several methods for synthesizing 5-aminovaleric acid hydrochloride have been documented:
These synthesis methods are essential for producing the compound for research and industrial applications .
5-Aminovaleric acid hydrochloride has diverse applications across various fields:
Its unique properties make it valuable for both academic research and industrial applications .
Interaction studies involving 5-aminovaleric acid hydrochloride focus on its effects on neurotransmitter systems, particularly regarding GABAergic signaling. Research indicates that this compound can interact with various receptors and enzymes involved in neurotransmission. For instance:
These interactions highlight its potential therapeutic roles in neurological disorders such as epilepsy.
Several compounds share structural or functional similarities with 5-aminovaleric acid hydrochloride. Here are some notable examples:
Compound Name | Structure Similarity | Key Properties |
---|---|---|
Gamma-Aminobutyric Acid | Shorter carbon chain | Primary inhibitory neurotransmitter |
4-Aminobutyric Acid | One less carbon | Similar agonistic effects on GABA receptors |
Aminocaproic Acid | Six-carbon chain | Used primarily as an antifibrinolytic agent |
Uniqueness of 5-Aminovaleric Acid Hydrochloride:
Unlike these similar compounds, 5-aminovaleric acid hydrochloride possesses a unique five-carbon structure that allows it to act both as an agonist and antagonist at GABA receptors while also having potential applications in polymer chemistry and metabolic studies . Its ability to modulate neurotransmitter levels distinctly positions it within both pharmaceutical research and industrial applications.
5-Aminovaleric acid hydrochloride is an organic compound consisting of a five-carbon chain with a carboxylic acid group at one end and an ammonium group at the other end, accompanied by a chloride counterion [1]. The molecular formula of this compound is C5H12ClNO2, with a molecular weight of 153.61 g/mol [1] [2]. The structure features a linear aliphatic chain that connects the two functional groups, creating a bifunctional molecule with distinct chemical properties [3].
The compound is derived from 5-aminovaleric acid (C5H11NO2), which has been protonated at the amino group to form the hydrochloride salt [2] [4]. In its structural representation, the carboxylic acid group (-COOH) is located at carbon-1, while the ammonium group (-NH3+) is positioned at carbon-5, with the chloride ion (Cl-) serving as the counterion [1] [5]. This arrangement results in a zwitterionic character under certain pH conditions, contributing to its unique physicochemical properties [6].
The carbon backbone of 5-aminovaleric acid hydrochloride adopts a predominantly extended conformation in the solid state, though rotational freedom around the carbon-carbon single bonds allows for multiple conformational states in solution [4] [7]. The compound contains three hydrogen bond donors and three hydrogen bond acceptors, which influence its intermolecular interactions and solubility characteristics [1] [8].
The thermodynamic properties of 5-aminovaleric acid hydrochloride provide crucial information about its stability and behavior under various conditions [9] [10]. While some thermodynamic data are available for the parent compound (5-aminovaleric acid), these values can be used to understand the general thermodynamic behavior of the hydrochloride salt with appropriate considerations for the ionic form [10] [11].
Table 1: Thermodynamic Parameters of 5-Aminovaleric acid (parent compound)
Parameter | Value | Reference |
---|---|---|
Enthalpy of Formation (ΔfH° solid) | -604.17 ± 0.42 kJ/mol | NIST |
Enthalpy of Formation (ΔfH° gas) | -460.20 ± 3.00 kJ/mol | NIST |
Enthalpy of Combustion (ΔcH° solid) | -2935.49 ± 0.42 kJ/mol | NIST |
Enthalpy of Sublimation (ΔsubH°) | 144.00 ± 3.00 kJ/mol | NIST |
Enthalpy of Fusion (ΔfusH°) | 19.59 kJ/mol | Joback Calculated |
Enthalpy of Vaporization (ΔvapH°) | 60.79 kJ/mol | Joback Calculated |
Gibbs Free Energy of Formation (ΔfG°) | -208.07 kJ/mol | Joback Calculated |
Heat Capacity (Cp,solid) | 163.70 J/mol·K | NIST |
The melting point of 5-aminovaleric acid hydrochloride ranges from 93.0 to 97.0 °C, indicating the temperature at which the crystalline solid transitions to a liquid state [9] [12]. This relatively high melting point suggests significant intermolecular forces in the crystal lattice, likely due to ionic interactions between the ammonium group and chloride counterion, as well as hydrogen bonding involving the carboxylic acid group [12] [13].
The boiling point of the compound has been reported as 131-132 °C at 3 Torr pressure, reflecting its thermal stability and intermolecular forces [14]. The enthalpy of fusion (ΔfusH°) of 19.59 kJ/mol for the parent compound indicates the energy required to convert the solid to a liquid at its melting point [10] [15]. Similarly, the enthalpy of vaporization (ΔvapH°) of 60.79 kJ/mol represents the energy needed to transform the liquid to a gas [10].
The solubility profile of 5-aminovaleric acid hydrochloride varies significantly across different solvents, reflecting its ionic character and functional group interactions [3] [16]. As a hydrochloride salt of an amino acid, it exhibits good solubility in polar solvents but limited solubility in non-polar media [16] [17].
Table 2: Solubility Profile of 5-Aminovaleric acid hydrochloride in Various Solvents
Solvent | Solubility | Reference |
---|---|---|
Water | ≥44 mg/mL | APExBIO |
Ethanol | Insoluble | APExBIO |
Methanol | Slightly soluble | ChemicalBook |
DMSO | Insoluble | APExBIO |
Chloroform | Slightly soluble | ChemicalBook |
Diethyl Ether | Insoluble | Literature |
Acetone | Insoluble | Literature |
Hexane | Insoluble | Literature |
The high solubility in water (≥44 mg/mL) can be attributed to the ionic nature of the compound, which facilitates strong interactions with water molecules through ion-dipole forces and hydrogen bonding [3] [18]. The ammonium group (-NH3+) and chloride counterion (Cl-) readily interact with the polar water molecules, enhancing dissolution [18].
In contrast, the compound shows poor solubility in less polar organic solvents such as ethanol, diethyl ether, acetone, and hexane [3] [16]. This limited solubility in organic solvents is consistent with its ionic character, as these solvents cannot effectively solvate the charged species [16]. The slight solubility in methanol and chloroform suggests that these solvents can partially interact with the compound, possibly through hydrogen bonding with the carboxylic acid group or dipole interactions [16] [19].
The solubility behavior of 5-aminovaleric acid hydrochloride is temperature-dependent, with increased solubility at higher temperatures in most solvents [19]. This property is particularly useful for recrystallization procedures, where the compound can be dissolved in a hot solvent and then allowed to crystallize upon cooling [19] [20].
5-Aminovaleric acid hydrochloride typically crystallizes in a monoclinic crystal system, which is common for amino acid derivatives and their hydrochloride salts [20]. The space group is likely P21/c, one of the most prevalent space groups for organic molecules, particularly amino acid hydrochlorides.
Table 3: Crystalline Structure and Polymorphism of 5-Aminovaleric acid hydrochloride
Property | Description | Notes |
---|---|---|
Crystal System | Monoclinic | Common crystal system for amino acid derivatives |
Space Group | P21/c (typical for amino acid hydrochlorides) | One of the most common space groups for organic molecules |
Unit Cell Parameters | a = ~7.5 Å, b = ~5.2 Å, c = ~17.3 Å, β = ~98° | Estimated based on similar amino acid hydrochlorides |
Z Value (molecules per unit cell) | 4 | Typical for small organic molecules in this space group |
Crystal Habit | Prismatic or needle-like crystals | Crystal habit can vary depending on crystallization conditions |
Crystal Color | White to light yellow | Color may vary slightly depending on purity |
Polymorphic Forms | Limited information available, likely exists in multiple polymorphic forms | Polymorphism is common in amino acid derivatives |
Hygroscopicity | Hygroscopic, absorbs moisture from air | Should be stored in a dry environment |
Recrystallization Solvents | Water/ethanol mixtures, methanol | Purification typically performed by recrystallization |
X-ray Diffraction Pattern | Characteristic diffraction pattern with strong reflections at 2θ values of approximately 10°, 15°, 20°, and 25° | Powder XRD can be used for polymorph identification |
The crystalline structure of 5-aminovaleric acid hydrochloride is influenced by hydrogen bonding networks involving the ammonium group, carboxylic acid group, and chloride counterion [13]. These interactions contribute to the stability of the crystal lattice and influence the physical properties of the compound, such as its melting point and solubility [13].
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is common among amino acid derivatives and their salts [13]. While specific information on polymorphic forms of 5-aminovaleric acid hydrochloride is limited, it is reasonable to expect that the compound may exhibit polymorphism under different crystallization conditions. Similar compounds have been reported to form conglomerates or racemic compounds depending on crystallization temperature and solvent [13].
The compound is hygroscopic, readily absorbing moisture from the air, which can affect its crystalline structure and stability [9]. This property necessitates proper storage conditions in tightly closed containers in a dry environment to maintain the integrity of the crystalline form.
5-Aminovaleric acid hydrochloride exhibits characteristic acid-base behavior due to the presence of both carboxylic acid and ammonium functional groups [6] [19]. The acid-base properties are fundamental to understanding its behavior in solution and its interactions with other compounds [19] [21].
Table 4: Acid-Base Properties of 5-Aminovaleric acid
Property | Value | Reference |
---|---|---|
pKa (Carboxylic Acid) | 4.65 | ChemAxon |
pKa (Ammonium) | 10.21 | ChemAxon |
Isoelectric Point | 7.43 | Calculated |
The carboxylic acid group of 5-aminovaleric acid has a pKa value of approximately 4.65, indicating that it is a weak acid [19] [22]. This value represents the pH at which half of the carboxylic acid groups are deprotonated to form carboxylate anions [22]. At physiological pH (around 7.4), the carboxylic acid group is predominantly in its deprotonated form (carboxylate) [19].
The ammonium group (-NH3+) has a pKa of approximately 10.21, indicating that it is a weak acid in its protonated form [19] [22]. At pH values below this pKa, the amino group exists predominantly as the ammonium ion, while at higher pH values, it is deprotonated to form the free amine (-NH2) [22]. In the hydrochloride salt form, the amino group is fully protonated as the ammonium ion, with chloride serving as the counterion [6].
The isoelectric point (pI) of 5-aminovaleric acid is calculated to be approximately 7.43, which is the pH at which the molecule carries no net electrical charge [19] [23]. At this pH, the compound exists primarily as a zwitterion, with a deprotonated carboxylate group (-COO-) and a protonated ammonium group (-NH3+) [23]. This zwitterionic character influences its solubility, reactivity, and interactions with other molecules [23].
In aqueous solutions, 5-aminovaleric acid hydrochloride undergoes dissociation to release hydrogen ions from the carboxylic acid group and chloride ions from the salt [6] [24]. The extent of dissociation depends on the pH of the solution, with greater dissociation occurring at higher pH values for the carboxylic acid group and at lower pH values for the ammonium chloride portion [24].
The chemical reactivity of 5-aminovaleric acid hydrochloride is primarily determined by its two main functional groups: the carboxylic acid and the ammonium group. Each of these groups can participate in various chemical reactions, making the compound versatile in organic synthesis and chemical transformations.
Table 5: Chemical Reactivity of 5-Aminovaleric acid hydrochloride
Functional Group | Reaction Type | Reagents | Products |
---|---|---|---|
Carboxylic Acid | Esterification | Alcohols with acid catalyst (H2SO4, HCl) | Esters |
Carboxylic Acid | Amidation | Amines with coupling agents (DCC, EDC) | Amides |
Carboxylic Acid | Reduction | LiAlH4, NaBH4 | Primary alcohol (5-aminopentanol) |
Carboxylic Acid | Decarboxylation | Heat (>200°C) | Butylamine and CO2 |
Ammonium Group | Deprotonation | Bases (NaOH, KOH) | 5-Aminovaleric acid (zwitterionic form) |
Ammonium Group | Nucleophilic Substitution | Alkyl halides | N-alkylated derivatives |
Ammonium Group | Elimination | Strong bases (NaOH, KOH) with heat | Cyclic lactam (δ-valerolactam) |
Ammonium Group | Hofmann Elimination | Ag2O or excess CH3I followed by heat | Pent-4-enoic acid |
Carbon Chain | Oxidation | KMnO4, K2Cr2O7, H2O2 | Oxidized derivatives (depending on conditions) |
The carboxylic acid group readily undergoes esterification reactions with alcohols in the presence of acid catalysts to form the corresponding esters. This reaction involves nucleophilic attack by the alcohol oxygen on the carbonyl carbon, followed by elimination of water. Similarly, the carboxylic acid can react with amines to form amides, particularly when activated by coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reduction of the carboxylic acid group with strong reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) yields the corresponding primary alcohol, 5-aminopentanol. Under harsh conditions, such as high temperatures (>200°C), the carboxylic acid can undergo decarboxylation to release carbon dioxide and form butylamine.
The ammonium group of 5-aminovaleric acid hydrochloride can be deprotonated by bases to form the free amine, which can then participate in various nucleophilic reactions. For example, the free amine can react with alkyl halides in nucleophilic substitution reactions to form N-alkylated derivatives. Under certain conditions, particularly in the presence of strong bases and heat, the compound can undergo intramolecular cyclization to form δ-valerolactam (2-piperidone).
An interesting reaction involving the ammonium group is the Hofmann elimination, which can occur when the quaternary ammonium salt (formed by exhaustive methylation with excess methyl iodide) is treated with silver oxide and heat. This reaction leads to the formation of pent-4-enoic acid through an elimination process.
The carbon chain of 5-aminovaleric acid hydrochloride can undergo oxidation reactions with strong oxidizing agents such as potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7). The products of these oxidation reactions depend on the specific conditions and the oxidizing agent used.
The stability of 5-aminovaleric acid hydrochloride under different environmental conditions is an important consideration for its storage, handling, and application. Various factors, including temperature, pH, light exposure, and the presence of oxidizing or reducing agents, can influence its stability and potential degradation pathways.
Table 6: Stability of 5-Aminovaleric acid hydrochloride Under Various Environmental Conditions
Condition | Stability | Degradation Products/Notes |
---|---|---|
Ambient Temperature (20-25°C) | Stable | None significant |
Elevated Temperature (>50°C) | Stable | None significant at moderate temperatures |
High Temperature (>100°C) | Moderate stability, potential for cyclization | May form δ-valerolactam (2-piperidone) via intramolecular cyclization |
Acidic Environment (pH <4) | Stable | None significant, already in protonated form |
Basic Environment (pH >9) | Potential for deprotonation of ammonium group | Forms free amine which can undergo cyclization |
Neutral Environment (pH 6-8) | Stable | None significant |
Aqueous Solution | Stable, hygroscopic | Absorbs moisture from air (hygroscopic) |
Organic Solvents | Varies by solvent, generally stable | Limited solubility in most organic solvents |
Light Exposure | Stable | No significant photodegradation |
Oxidizing Conditions | Unstable, oxidation of amine group possible | Various oxidation products of the amine group |
Reducing Conditions | Stable | None significant |
Long-term Storage | Stable if kept dry and at room temperature or below | Should be stored in tightly closed container, protected from moisture |
At ambient temperature (20-25°C), 5-aminovaleric acid hydrochloride is generally stable and does not undergo significant degradation. It remains stable even at moderately elevated temperatures (up to about 50°C), making it suitable for various laboratory and industrial processes that require mild heating.
However, at higher temperatures (>100°C), the compound shows moderate stability with potential for intramolecular cyclization. This cyclization reaction involves nucleophilic attack by the amine group (after deprotonation) on the carbonyl carbon of the carboxylic acid group, leading to the formation of δ-valerolactam (2-piperidone) with the elimination of water and hydrogen chloride.
In acidic environments (pH <4), 5-aminovaleric acid hydrochloride is stable since it is already in its protonated form [24]. The ammonium group remains protonated, preventing nucleophilic reactions that could lead to degradation [24]. In contrast, in basic environments (pH >9), the ammonium group can be deprotonated to form the free amine, which is more nucleophilic and can participate in various reactions, including intramolecular cyclization [24].
The compound is stable in aqueous solutions but is hygroscopic, readily absorbing moisture from the air [9]. This hygroscopicity necessitates proper storage conditions to prevent deliquescence and potential hydrolytic degradation. In organic solvents, the stability varies depending on the specific solvent, but it is generally stable in solvents where it has limited solubility.
5-Aminovaleric acid hydrochloride shows good stability upon exposure to light, with no significant photodegradation observed. However, under oxidizing conditions, the amine group can be oxidized to form various products, including N-oxides or even degradation to aldehydes and carboxylic acids in severe cases. In contrast, the compound is stable under reducing conditions.
For long-term storage, 5-aminovaleric acid hydrochloride should be kept in a tightly closed container, protected from moisture, and stored at room temperature or below [9]. Under these conditions, the compound maintains its stability and integrity over extended periods.
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the molecular structure and environment of 5-aminovaleric acid hydrochloride. Both proton (1H) and carbon-13 (13C) NMR spectroscopy are commonly used to characterize this compound.
Table 7: NMR Spectroscopy Data for 5-Aminovaleric acid hydrochloride
Nucleus | Assignment | Chemical Shift (ppm) | Coupling Constants (Hz) | Conditions |
---|---|---|---|---|
1H NMR | CH2-NH3+ (C5) | 2.98-3.05 (t) | J = 7.5 | D2O, 500 MHz |
1H NMR | CH2-CH2-NH3+ (C4) | 1.70-1.80 (m) | - | D2O, 500 MHz |
1H NMR | CH2-CH2-COOH (C2) | 1.60-1.70 (m) | - | D2O, 500 MHz |
1H NMR | CH2-COOH (C1) | 2.35-2.42 (t) | J = 7.2 | D2O, 500 MHz |
13C NMR | COOH (C1) | 177.2 | - | D2O, 125 MHz |
13C NMR | CH2-COOH (C2) | 33.8 | - | D2O, 125 MHz |
13C NMR | CH2-CH2-COOH (C3) | 21.5 | - | D2O, 125 MHz |
13C NMR | CH2-CH2-NH3+ (C4) | 26.7 | - | D2O, 125 MHz |
13C NMR | CH2-NH3+ (C5) | 39.2 | - | D2O, 125 MHz |
In the 1H NMR spectrum of 5-aminovaleric acid hydrochloride, the methylene protons adjacent to the ammonium group (CH2-NH3+) appear as a triplet at 2.98-3.05 ppm with a coupling constant of approximately 7.5 Hz. This downfield shift is due to the deshielding effect of the electronegative nitrogen atom and the positive charge on the ammonium group.
The methylene protons adjacent to the carboxylic acid group (CH2-COOH) resonate as a triplet at 2.35-2.42 ppm with a coupling constant of about 7.2 Hz. The remaining methylene protons in the carbon chain appear as multiplets in the range of 1.60-1.80 ppm, with the CH2-CH2-NH3+ protons slightly more downfield than the CH2-CH2-COOH protons due to the influence of the ammonium group.
The 13C NMR spectrum of 5-aminovaleric acid hydrochloride shows five distinct carbon signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group appears at the most downfield position, around 177.2 ppm, due to the deshielding effect of the oxygen atoms. The methylene carbon adjacent to the ammonium group (CH2-NH3+) resonates at approximately 39.2 ppm, while the methylene carbon adjacent to the carboxylic acid group (CH2-COOH) appears at about 33.8 ppm. The remaining methylene carbons in the chain show signals at 26.7 ppm (CH2-CH2-NH3+) and 21.5 ppm (CH2-CH2-COOH).
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can provide additional structural information by revealing correlations between different nuclei. These techniques are particularly useful for confirming the assignment of signals and elucidating the connectivity of atoms in the molecule.
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of 5-aminovaleric acid hydrochloride through the analysis of its fragmentation patterns. Different ionization methods can be employed, each providing complementary information about the compound.
Table 8: Mass Spectrometry Fragmentation Patterns for 5-Aminovaleric acid
Ionization Method | Fragment | m/z | Relative Intensity (%) |
---|---|---|---|
ESI (positive mode) | [M+H]+ | 118.09 | 100 |
ESI (positive mode) | [M+H-H2O]+ | 100.08 | 45 |
ESI (positive mode) | [M+H-NH3]+ | 101.06 | 30 |
ESI (negative mode) | [M-H]- | 116.07 | 100 |
EI (70 eV) | Molecular ion | 117.08 | 10 |
In electrospray ionization (ESI) positive mode, 5-aminovaleric acid typically shows a prominent peak at m/z 118.09, corresponding to the protonated molecular ion [M+H]+ of the free acid form. This peak represents the addition of a proton to the neutral molecule, resulting in a species with a mass-to-charge ratio (m/z) one unit higher than the molecular weight of the compound.
Fragmentation of the protonated molecular ion can lead to the loss of water (H2O), resulting in a fragment at m/z 100.08 [M+H-H2O]+, which typically shows a relative intensity of about 45% compared to the base peak. Another common fragmentation pathway involves the loss of ammonia (NH3), producing a fragment at m/z 101.06 [M+H-NH3]+ with a relative intensity of approximately 30%.
In ESI negative mode, 5-aminovaleric acid forms a deprotonated molecular ion [M-H]- at m/z 116.07, which is typically the base peak in the spectrum. This ion results from the loss of a proton from the carboxylic acid group, creating a negatively charged species.
Electron impact (EI) ionization at 70 eV can generate a molecular ion at m/z 117.08, although this peak often has a relatively low intensity (about 10%) due to the extensive fragmentation that occurs under these high-energy conditions. The EI spectrum typically shows additional fragment ions resulting from various bond cleavages along the carbon chain.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide valuable information about the functional groups and molecular structure of 5-aminovaleric acid hydrochloride. These techniques are based on the interaction of electromagnetic radiation with molecular vibrations, resulting in characteristic absorption or scattering patterns.
Table 9: Infrared Spectroscopy Features for 5-Aminovaleric acid hydrochloride
Wavenumber (cm-1) | Assignment | Intensity |
---|---|---|
3400-2400 | O-H stretching (carboxylic acid) | Strong, broad |
3100-2800 | N-H stretching (ammonium) | Strong, broad |
1710-1730 | C=O stretching (carboxylic acid) | Strong |
1600-1590 | N-H bending (ammonium) | Medium |
1470-1450 | CH2 bending | Medium |
1410-1380 | C-O-H bending | Medium |
1320-1210 | C-O stretching | Strong |
1200-1050 | C-N stretching | Medium |
950-850 | N-H wagging | Medium |
750-700 | CH2 rocking | Weak |
In the infrared spectrum of 5-aminovaleric acid hydrochloride, the O-H stretching vibration of the carboxylic acid group appears as a strong, broad band in the region of 3400-2400 cm-1. This broad band often overlaps with the N-H stretching vibrations of the ammonium group, which occur in the range of 3100-2800 cm-1. The broadening of these bands is due to hydrogen bonding interactions involving the O-H and N-H groups.
A strong absorption band at 1710-1730 cm-1 is characteristic of the C=O stretching vibration of the carboxylic acid group. The exact position of this band can provide information about the hydrogen bonding environment of the carbonyl group. The N-H bending vibrations of the ammonium group give rise to a medium-intensity band at 1600-1590 cm-1.
Other significant bands in the IR spectrum include CH2 bending vibrations at 1470-1450 cm-1, C-O-H bending at 1410-1380 cm-1, and C-O stretching at 1320-1210 cm-1. The C-N stretching vibration appears as a medium-intensity band in the region of 1200-1050 cm-1, while N-H wagging and CH2 rocking vibrations are observed at 950-850 cm-1 and 750-700 cm-1, respectively.
Table 10: Raman Spectroscopy Features for 5-Aminovaleric acid hydrochloride
Wavenumber (cm-1) | Assignment | Intensity |
---|---|---|
3000-2800 | C-H stretching (CH2) | Strong |
1730-1700 | C=O stretching (carboxylic acid) | Medium |
1600-1580 | N-H bending (ammonium) | Weak |
1450-1430 | CH2 bending | Medium |
1300-1280 | C-O stretching | Medium |
1100-1080 | C-N stretching | Strong |
900-880 | C-C stretching | Weak |
800-780 | N-H wagging | Weak |
650-630 | C-C-O bending | Medium |
500-480 | C-C-C bending | Medium |
Raman spectroscopy complements IR spectroscopy by providing information about vibrations that may be weak or inactive in the IR spectrum. In the Raman spectrum of 5-aminovaleric acid hydrochloride, the C-H stretching vibrations of the methylene groups appear as strong bands in the region of 3000-2800 cm-1. The C=O stretching vibration of the carboxylic acid group gives a medium-intensity band at 1730-1700 cm-1.
Other notable features in the Raman spectrum include CH2 bending vibrations at 1450-1430 cm-1, C-O stretching at 1300-1280 cm-1, and C-N stretching at 1100-1080 cm-1. The C-C stretching, N-H wagging, C-C-O bending, and C-C-C bending vibrations appear at 900-880 cm-1, 800-780 cm-1, 650-630 cm-1, and 500-480 cm-1, respectively.